molecular formula C19H23N3O4 B4479775 Ethyl 4-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}benzoate

Ethyl 4-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}benzoate

Cat. No.: B4479775
M. Wt: 357.4 g/mol
InChI Key: COYPROICNRTBNH-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}benzoate is a complex organic compound that features a combination of oxazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution often requires electron-donating groups and can be facilitated by catalysts like Lewis acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of oxazolium salts, while substitution reactions can introduce various functional groups at the C5 position.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}benzoate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}benzoate is unique due to its combination of oxazole and pyrrolidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[[2-(3-ethyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-3-14-12-17(26-21-14)16-6-5-11-22(16)19(24)20-15-9-7-13(8-10-15)18(23)25-4-2/h7-10,12,16H,3-6,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYPROICNRTBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2C(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}benzoate
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Ethyl 4-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}benzoate
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Ethyl 4-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}benzoate
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Ethyl 4-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}benzoate
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Ethyl 4-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}benzoate
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Ethyl 4-{[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}benzoate

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